molecular formula C12H13FO3 B3416559 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid CAS No. 845781-35-3

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B3416559
CAS No.: 845781-35-3
M. Wt: 224.23 g/mol
InChI Key: ZWBGHTFNUNUFKM-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is a fluorinated β-keto acid derivative characterized by a 4-fluorophenyl group at the 5-position and a methyl substituent at the 3-position of the valeric acid backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cholesterol-lowering agents such as (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid . Its structural features, including the electron-withdrawing fluorine atom and keto functionality, influence reactivity and stability, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBGHTFNUNUFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256329
Record name 4-Fluoro-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-35-3
Record name 4-Fluoro-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of anti-inflammatory and analgesic drugs. The presence of the fluorophenyl group enhances the compound's binding affinity to biological targets, making it a valuable precursor in drug design .

Case Studies:
Recent studies have explored its potential in synthesizing compounds that inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. For instance, derivatives of this compound have shown promise as inhibitors with favorable pharmacokinetic properties .

Biochemical Research

Metabolic Pathway Investigations:
This compound is employed in biochemical studies aimed at understanding metabolic pathways and enzyme interactions. Researchers utilize it to investigate disease mechanisms and identify potential therapeutic targets, particularly in the context of inflammatory diseases .

Antimicrobial Properties:
Preliminary research indicates that derivatives of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Material Science

Polymer Formulations:
In material science, this compound can be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for creating advanced materials suitable for various industrial uses .

Case Studies:
Research has demonstrated that incorporating this compound into polymers can significantly improve their performance characteristics, making them more suitable for demanding applications in electronics and construction .

Agricultural Chemistry

Development of Agrochemicals:
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid plays a role in formulating agrochemicals, including herbicides and pesticides. Its incorporation into these products aims to enhance their efficacy while minimizing environmental impact .

Case Studies:
Studies have shown that formulations containing this compound can lead to improved crop protection strategies, contributing to sustainable agricultural practices .

Analytical Chemistry

Standardization in Analytical Methods:
This compound serves as a standard in various analytical methods, aiding in the quantification and detection of similar compounds in complex mixtures. This application is vital for quality control across multiple industries, including pharmaceuticals and food safety .

Table 1: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceuticals Intermediate for drug synthesisDevelopment of anti-inflammatory drugs
Biochemical Research Study of metabolic pathways and enzyme interactionsUnderstanding disease mechanisms
Material Science Enhances polymer propertiesImproved thermal stability and mechanical strength
Agricultural Chemistry Formulation of effective agrochemicalsEnhanced efficacy and reduced environmental impact
Analytical Chemistry Standardization for quantification in analytical methodsQuality control across industries

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the ketone functionality may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to analogs with variations in substituents, halogenation, or backbone modifications. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Sources
5-(4-Fluorophenyl)-5-oxopentanoic acid No methyl group at 3-position 210.2 149437-76-3 Intermediate in organic synthesis
5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid Chloro and methyl substituents 256.7 845781-51-3 Discontinued lab reagent
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid Bromothiophene ring substitution 291.16 951894-04-5 Heterocyclic chemistry studies
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Dimethylphenyl substitution 234.3 92864-22-7 Safety and handling studies

Key Observations :

  • Halogen Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-phenyl-3-methyl-5-oxovaleric acid). Chloro and bromo analogs (e.g., CAS 845781-51-3 and 951894-04-5) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions .
  • Methyl Substituent : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ethyl or isopropyl), favoring crystallinity and synthetic yield .
Physicochemical Properties
  • Solubility: The 4-fluorophenyl group increases lipophilicity (logP ~2.5) compared to the non-fluorinated analog (logP ~2.0) .
  • Crystallinity : Isostructurality studies reveal that halogen substitution (F vs. Cl) minimally affects crystal packing in analogs, as seen in 4-(4-fluorophenyl)thiazole derivatives . However, bulkier groups (e.g., bromothienyl) disrupt crystallinity due to increased steric demands .
Pharmacological Relevance

The target compound’s derivatives inhibit enzymes such as HMG-CoA reductase, critical in cholesterol biosynthesis.

Computational Binding Studies

Virtual screening of fluorophenyl-containing compounds (e.g., 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) reveals binding affinities (ΔG = -8.7 kcal/mol) toward mosquito kynurenine formamidase, suggesting insecticidal applications .

Research Challenges and Discrepancies

  • Isostructurality Exceptions : Despite similar substituents, some analogs (e.g., 3-chloro vs. 3-bromo cinnamic acids) exhibit divergent crystal structures, highlighting the unpredictability of solid-state behavior .
  • Safety Profiles : 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS 92864-22-7) shows higher toxicity in lab studies compared to the target compound, likely due to enhanced lipophilicity .

Biological Activity

5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H13FO3
  • CAS Number : 845781-35-3
  • Molecular Weight : 224.23 g/mol

The biological activity of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor for specific enzymes and receptors involved in disease pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : It may inhibit enzymes linked to metabolic pathways, potentially affecting the synthesis of key biomolecules.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that are crucial in disease processes.

Biological Activity Overview

Research indicates that 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid has shown promise in several biological assays:

Activity Type Description Reference
Anticancer ActivityInhibits proliferation of cancer cells in vitro
Anti-inflammatory EffectsReduces markers of inflammation in animal models
Neuroprotective PropertiesProtects neuronal cells from oxidative stress

Case Studies

  • Anticancer Activity
    • A study demonstrated that 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects
    • In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha). This suggests its potential utility in treating inflammatory diseases.
  • Neuroprotective Properties
    • Research indicated that the compound could mitigate neurotoxicity induced by oxidative stress in neuronal cell cultures. This effect was associated with the upregulation of antioxidant defense mechanisms.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid, identifying key structural features that enhance its biological activity. Modifications to the fluorophenyl group have been shown to affect potency and selectivity against various targets.

Table: Structure-Activity Relationship (SAR)

Modification Activity Change Notes
Fluorine SubstitutionIncreased potency against cancer cellsEnhances lipophilicity
Methyl Group AdditionImproved neuroprotective effectsStabilizes structure
Alteration of Carbon Chain LengthVariable effects on enzyme inhibitionDepends on target specificity

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid, and what factors influence yield and purity?

The synthesis typically involves a Claisen condensation followed by hydrolysis and decarboxylation. The enolate of a methyl ketone reacts with a 4-fluorophenyl-containing ester to form a β-keto ester intermediate. Hydrolysis under acidic or basic conditions yields the carboxylic acid, with decarboxylation completing the process . Key factors affecting yield include:

  • Catalyst selection : Aluminum chloride (AlCl₃) enhances electrophilic aromatic substitution in Friedel-Crafts steps .
  • Reaction temperature : Elevated temperatures (80–100°C) improve kinetics but may increase side products like over-oxidized derivatives .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 238.1 (C₁₂H₁₁FO₃) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the keto-carboxylic acid tautomer .

Q. What is the hypothesized mechanism of enzyme inhibition by this compound in biochemical studies?

The compound acts as a competitive inhibitor by mimicking the natural substrate’s structure. The fluorophenyl group binds to hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2), while the carboxylic acid moiety interacts with catalytic residues via hydrogen bonding. Conformational changes induced by the methyl group further reduce enzymatic activity .

Advanced Research Questions

Q. How can researchers optimize the Claisen condensation step to minimize side products like dimerization or over-oxidation?

  • Solvent choice : Anhydrous dichloromethane (DCM) reduces hydrolysis of the enolate intermediate .
  • Stoichiometry : A 1.2:1 molar ratio of methyl ketone to fluorophenyl ester limits excess reagent side reactions .
  • Catalyst loading : 10 mol% AlCl₃ balances reaction rate and byproduct formation .
  • In-line monitoring : FT-IR tracks carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) to terminate reactions at optimal conversion .

Q. How do substituent modifications on the aromatic ring (e.g., chloro, methoxy) affect bioactivity and reactivity?

Comparative studies show:

  • Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions but reducing metabolic stability .
  • Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce binding affinity due to steric hindrance .
  • Fluorine vs. chlorine : Fluorine’s smaller atomic radius improves target selectivity, while chlorine increases lipophilicity (logP +0.5) .

Q. How should researchers resolve discrepancies between X-ray crystallography and NMR data in structural analysis?

  • Cross-validation : Use computational models (DFT calculations) to predict NMR chemical shifts and compare with experimental data .
  • Dynamic effects : NMR captures solution-state conformers, while X-ray reflects the solid-state structure. Molecular dynamics simulations bridge these differences .
  • Multi-technique approach : Pair NOESY (NMR) with Hirshfeld surface analysis (X-ray) to validate intermolecular interactions .

Q. What strategies mitigate overlapping signals in ¹H NMR spectra for accurate assignment?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to resolve crowded aromatic regions .
  • Deuterated solvents : Use DMSO-d₆ to shift exchangeable protons (e.g., -COOH) downfield, reducing overlap .
  • Variable temperature NMR : Lower temperatures (e.g., –40°C) slow keto-enol tautomerism, simplifying splitting patterns .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Degradation pathways : Hydrolysis of the keto group forms 5-(4-fluorophenyl)valeric acid, detectable via TLC (Rf shift from 0.6 to 0.4 in ethyl acetate/hexane) .
  • Optimal storage : Store at –20°C under argon, with desiccants (silica gel) to prevent moisture absorption .

Data Contradiction Analysis

Q. When enzymatic assay results conflict with computational docking predictions, how should researchers reconcile the findings?

  • Re-evaluate force fields : Adjust van der Waals radii and solvation parameters in docking software (e.g., AutoDock Vina) to better reflect experimental conditions .
  • Validate binding kinetics : Surface plasmon resonance (SPR) provides empirical KD values to refine docking models .
  • Consider allosteric effects : The methyl group may induce unmodeled conformational changes in the enzyme .

Q. If HPLC purity analysis contradicts NMR integration ratios, what troubleshooting steps are recommended?

  • Column calibration : Use a C18 column with acetonitrile/0.1% TFA mobile phase to resolve co-eluting impurities .
  • NMR relaxation delays : Increase D1 to 5 s for accurate integration of slow-relaxing protons (e.g., aromatic rings) .
  • Spike testing : Add a known impurity (e.g., decarboxylated byproduct) to confirm retention times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid
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5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid

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